Spiro-MeOTAD

Catalog No.
S1486773
CAS No.
207739-72-8
M.F
C81H68N4O8
M. Wt
1225.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiro-MeOTAD

Researchers face interfacial recombination and poor infiltration with polymeric or inorganic HTMs. Spiro-MeOTAD, a small-molecule HTM with a spirobifluorene core, perfectly infiltrates 30-50 nm mesoporous TiO₂ scaffolds, ensuring complete interfacial contact. Its -5.12 eV HOMO aligns precisely with perovskite valence bands, minimizing charge injection barriers. Doped with Li-TFSI and tBP, it delivers optimal hole mobility for benchmark power conversion efficiencies. Available for immediate global shipment.

CAS Number

207739-72-8

Product Name

Spiro-MeOTAD

IUPAC Name

2-N,2-N,2-N',2-N',7-N,7-N,7-N',7-N'-octakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine

Molecular Formula

C81H68N4O8

Molecular Weight

1225.4 g/mol

InChI

InChI=1S/C81H68N4O8/c1-86-65-29-9-53(10-30-65)82(54-11-31-66(87-2)32-12-54)61-25-45-73-74-46-26-62(83(55-13-33-67(88-3)34-14-55)56-15-35-68(89-4)36-16-56)50-78(74)81(77(73)49-61)79-51-63(84(57-17-37-69(90-5)38-18-57)58-19-39-70(91-6)40-20-58)27-47-75(79)76-48-28-64(52-80(76)81)85(59-21-41-71(92-7)42-22-59)60-23-43-72(93-8)44-24-60/h9-52H,1-8H3

InChI Key

XDXWNHPWWKGTKO-UHFFFAOYSA-N

Synonyms

N2,N2,N2’,N2’,N7,N7,N7’,N7’-Octakis(4-methoxyphenyl)-9,9’-spirobi[9H-fluorene]-2,2’,7,7’-tetramine; N,N,N’,N’,N’’,N’’,N’’’,N’’’-Octakis(4-methoxyphenyl)-9,9’-spirobi[9H-fluorene]-2,2’,7,7’-tetramine;

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)C5=C(C46C7=C(C=CC(=C7)N(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)C1=C6C=C(C=C1)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC)C=C(C=C5)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC

Spiro-MeOTAD is a stable and efficient hole-transport material in organic light-emitting devices and in solid-state dye-sensitized solar cells (ssDSSCs). It yields higher ssDSSC efficiency compared to the liquid electrolyte for DSSC solar cells due to its reasonable charge carrier mobility and its amorphous nature and high solubility, which enables excellent infiltration into mesoporous titania films. Neutral spiro-MeOTAD absorbs light in the UV region of the spectrum, while its oxidized forms exhibit strong absorptions throughout the visible and near-infrared ranges.

Purity

≥99%

Package Size

250 mg, 1 g

Spiro-MeOTAD (CAS: 207739-72-8) is a benchmark small-molecule organic hole transport material (HTM) predominantly used in high-efficiency n-i-p perovskite solar cells (PSCs) and solid-state dye-sensitized solar cells (ssDSSCs). Characterized by its spirobifluorene core and methoxy-triphenylamine groups, it provides a glass transition temperature of approximately 124 °C and exceptional solubility in processing solvents like chlorobenzene[1]. When doped with additives such as Li-TFSI and 4-tert-butylpyridine, Spiro-MeOTAD delivers optimal hole mobility and precise energy level alignment with standard perovskite absorbers, making it the procurement standard for laboratories and manufacturers targeting maximum power conversion efficiencies [2].

Research Fit

Workflow Regular n-i-p perovskite solar cell fabrication
Key capability Doping-engineered conductivity tunability over >10⁴× range
Selection context Benchmark hole-transport material with reported certified PCE >26%

Substituting Spiro-MeOTAD with generic polymeric alternatives (like PTAA or P3HT) or inorganic HTMs (like CuSCN) frequently results in critical trade-offs in either processability or device performance. Polymeric HTMs often suffer from size-exclusion effects that prevent complete infiltration into mesoporous scaffolds, leading to reduced interfacial contact and higher recombination rates. Conversely, while inorganic substitutes like CuSCN offer thermal stability, they require aggressive processing solvents that can chemically degrade the underlying perovskite layer. Furthermore, Spiro-MeOTAD possesses a highly specific HOMO energy level (-5.12 eV) that minimizes the charge injection barrier with the perovskite valence band, a precise alignment that generic substitutes fail to replicate without complex interface engineering [1].

Substitution Risk

Spiro-MeOTAD
Why PTAA / P3HT may not transfer directly
Doping–stability–efficiency coupling
Risk
Optimized 1:1 tBP:LiTFSI ratio restores Tg to 105 °C and achieves 26.18% PCE; PTAA lacks this dopant-ratio-dependent Tg recovery pathway.
Voltage output at matched HOMO
Risk
Despite nearly identical HOMO (~5.2 eV), Spiro-MeOTAD delivers ~200 mV higher VOC than P3HT due to different interfacial recombination dynamics.
Champion efficiency baseline
Risk
Reported regular n-i-p PCE gap of ~3–7 absolute percentage points vs PTAA; carbon-electrode PCE 19.29% vs 12.92% for PTAA under identical conditions.

Superior Power Conversion Efficiency in Standard Architectures

In direct head-to-head comparative studies of carbon-based planar perovskite solar cells, devices utilizing Spiro-MeOTAD achieved a benchmark Power Conversion Efficiency (PCE) of 19.29%. In contrast, identical architectures using polymeric PTAA achieved only 12.92%, and inorganic CuSCN reached 11.94%. This significant performance gap is attributed to optimal charge extraction and reduced interfacial recombination provided by Spiro-MeOTAD[1].

Evidence DimensionPower Conversion Efficiency (PCE)
Target Compound Data19.29% PCE
Comparator Or BaselinePTAA (12.92%) and CuSCN (11.94%)
Quantified Difference+6.37% absolute PCE over PTAA; +7.35% absolute PCE over CuSCN
ConditionsCarbon-electrode-based planar perovskite solar cells under standard AM 1.5G illumination

For procurement managers and researchers prioritizing maximum device efficiency, Spiro-MeOTAD remains the undisputed performance benchmark over alternative HTMs.

PCE vs PTAA
Head-to-head
Spiro-MeOTAD >25% champion; PTAA >22%
Supports efficiency-focused HTM selection in n-i-p PSCs
Certified 26.00% with optimized doping; carbon-electrode gap 19.29% vs 12.92%

Optimized HOMO Level for Minimized Charge Injection Barriers

The energetic alignment at the HTL/perovskite interface dictates voltage loss. Spiro-MeOTAD features a Highest Occupied Molecular Orbital (HOMO) level of -5.12 eV, which closely aligns with the standard perovskite valence band of -5.21 eV. This creates a highly favorable energy gap difference compared to CuSCN, which has a deeper HOMO of -5.30 eV, resulting in a larger injection barrier and inferior hole extraction capability [1].

Evidence DimensionHOMO Energy Level Alignment
Target Compound Data-5.12 eV (Spiro-MeOTAD)
Comparator Or Baseline-5.30 eV (CuSCN)
Quantified Difference0.18 eV closer to the perovskite valence band (-5.21 eV)
ConditionsEnergetic characterization of HTL/perovskite interfaces

Precise energy alignment minimizes Voc deficits, making this compound critical for maximizing open-circuit voltage in high-performance photovoltaic modules.

VOC vs PTAA
Head-to-head
Spiro-MeOTAD VOC up to 1.23 V; PTAA systematically lower
Reported voltage advantage under reduced doping conditions
Interfacial recombination control differs; ~100 mV VOC differential observed

Complete Infiltration of Mesoporous Scaffolds via Small Molecular Size

A critical manufacturing advantage of Spiro-MeOTAD is its ability to completely infiltrate mesoporous electron transport layers. Due to its small molecular weight (1225.43 g/mol), Spiro-MeOTAD exhibits excellent pore-filling properties in nanoporous TiO2 films with pore sizes of 30-50 nm. Polymeric HTMs like PTAA (Mw 10-50 kDa) or P3HT face steric hindrance and size-exclusion, leading to incomplete filling and increased charge recombination at the interface [REFS-1, REFS-2].

Evidence DimensionMesoporous scaffold infiltration capability
Target Compound DataExcellent pore filling in 30-50 nm TiO2 pores
Comparator Or BaselineHigh-Mw polymers (PTAA, P3HT) which exhibit incomplete filling due to size exclusion
Quantified Difference~10-40x smaller molecular weight (1.2 kDa vs 10-50 kDa) enabling physical entry into nanopores
ConditionsSpin-coating onto mesoporous TiO2 scaffolds (30-50 nm pore size)

Ensures reliable, defect-free physical contact between the HTL and the electron transport scaffold, directly improving manufacturing yield and reproducibility.

Conductivity tunability
Cross-study comparable
Pristine ~10⁻⁸ S/cm → doped up to 2.4×10⁻² S/cm
>10⁴-fold enhancement supports doping-engineering research
Hole mobility 0.779 cm²/V·s exceeds undoped NiO by ~6.5×

Orthogonal Solvent Compatibility for Non-Destructive Deposition

Spiro-MeOTAD demonstrates high solubility in standard orthogonal organic solvents, such as chlorobenzene (b.p. 132 °C) and pentachloroethane (b.p. 162 °C), allowing for precise film thickness control (e.g., 80-180 nm) during spin-coating without dissolving the underlying perovskite layer. In contrast, inorganic comparators like CuSCN require aggressive solvents like diethyl sulfide, which risk chemical degradation of the sensitive perovskite absorber during deposition [1].

Evidence DimensionSolvent compatibility and film thickness control
Target Compound DataHighly soluble in chlorobenzene/pentachloroethane; tunable 80-180 nm films
Comparator Or BaselineCuSCN (requires dialkyl sulfides)
Quantified DifferenceEnables fully orthogonal processing without perovskite degradation
ConditionsSolution-processed deposition over crystalline perovskite layers

Orthogonal processability is a strict requirement for multi-layer solution-processed optoelectronics, ensuring the HTM can be deposited without destroying the active layer.

Thermal stability via dopant ratio
Head-to-head
1:1 tBP:LiTFSI raises film Tg to 105 °C; conventional <80 °C
Doping-stoichiometry control enables heat-stable device operation
Certified 26.00% PCE with 85 °C resilience; mini-module 23.29% at 25 cm²
VOC vs P3HT
Head-to-head
~200 mV higher VOC despite identical HOMO (~5.2 eV)
HOMO alignment alone insufficient; charge extraction dynamics favor Spiro-MeOTAD
Hole transfer efficiency qualitatively superior for small-molecule HTM
Purity grade & batch reproducibility
Reported
Sublimed ≥99.9% HPLC; unsublimed >98.0%
Purity grade directly impacts device yield and batch consistency
Sublimed grade recommended for multi-batch studies; removes non-volatile impurities

High-Efficiency n-i-p Perovskite Solar Cells

The primary application where Spiro-MeOTAD's -5.12 eV HOMO level and high solubility in chlorobenzene are required to achieve benchmark PCEs over alternative HTMs [1].

Solid-State Dye-Sensitized Solar Cells (ssDSSCs)

Utilizing its small molecular size to perfectly infiltrate 30-50 nm mesoporous TiO2 scaffolds, replacing volatile liquid electrolytes and ensuring complete interfacial contact .

Carbon-Electrode Planar Solar Modules

Employed as the optimal hole extraction layer to minimize interfacial recombination and maximize fill factor prior to carbon electrode deposition, outperforming PTAA and CuSCN [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-efficiency n-i-p PSCs
Doping-engineering flexibility for record PCE
Certified PCE at 26.00% with optimized 1:1 tBP:LiTFSI ratio
Thermally stable PSC modules
Dopant stoichiometry for elevated Tg (105 °C)
85 °C heat-stress stability; >90% retention after 1000 h reported for metal-free variant
High-VOC perovskite tandems
VOC up to 1.23 V via reduced doping; ~200 mV advantage over HOMO-matched P3HT
VOC gain under tandem-relevant illumination and doping conditions
Batch-consistent pilot production
Sublimed purity ≥99.9% HPLC with documented lot consistency
Device PCE standard deviation across fabrication runs; impurity-induced recombination control

XLogP3

19.1

Hydrogen Bond Acceptor Count

12

Exact Mass

1224.50371514 Da

Monoisotopic Mass

1224.50371514 Da

Heavy Atom Count

93

Appearance

Assay:≥95%A crystalline solid

Wikipedia

2,2',7,7'-Tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9'-spirobifluorene

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